(3-Chloro-2-methoxyphenyl)methanamine
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Overview
Description
(3-Chloro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)methanamine typically involves the following steps:
Nitration: The starting material, 3-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Amination: The final step involves the conversion of the intermediate to this compound through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines with various functional groups.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenethylamine: Similar structure with a different substitution pattern.
3-Methoxyphenethylamine: Lacks the chlorine substitution.
2-Methoxyphenylmethanamine: Chlorine atom is absent.
Uniqueness
(3-Chloro-2-methoxyphenyl)methanamine is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
GOKUYYRVEVIVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN |
Origin of Product |
United States |
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